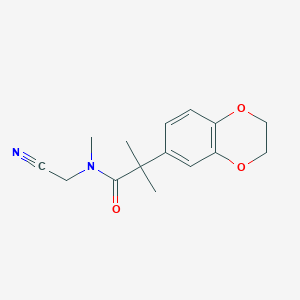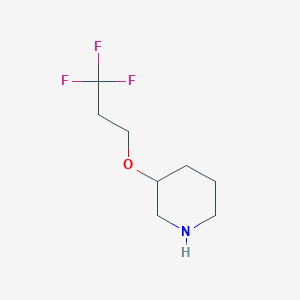
3-(3,3,3-Trifluoropropoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3,3-Trifluoropropoxy)piperidine is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Synthesis of Fluorinated N-Heterocycles
Fluorinated piperidines, including those with trifluoropropoxy groups, are vital in discovery chemistry. A Palladium-catalyzed [4 + 2] annulation approach has been developed to efficiently access these compounds, which can be chemoselectively derivatized with high diastereocontrol. This method underscores the importance of such compounds in synthesizing functionally rich analogs for chemical research and development (García-Vázquez et al., 2021).
Synthesis of 3-Alkoxy-4,4-difluoropiperidines
The creation of fluorinated piperidines with additional functional groups on the heterocyclic ring highlights their utility in pharmaceutical and agrochemical chemistry. The synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination demonstrates the compound's relevance as a building block in these industries (Surmont et al., 2009).
Intramolecular Aminotrifluoromethoxylation of Alkenes
The catalytic trifluoromethoxylation of unactivated alkenes to produce 3-OCF3 substituted piperidines reveals a method for directly integrating trifluoromethoxy groups into piperidine rings. This technique is a groundbreaking development in the synthesis of fluorinated nitrogen heterocycles, showcasing the trifluoropropoxy group's potential in modifying piperidine structures for enhanced chemical properties (Chen, Chen, & Liu, 2015).
Sulfonamides and Cationic Cyclisations
The use of triflic acid to catalyze the cyclisation of homoallylic sulfonamides into pyrrolidines and piperidines indicates the strategic importance of incorporating fluorinated groups in synthesizing complex nitrogen-containing cycles. This method's efficiency in forming polycyclic systems further underscores the trifluoropropoxy group's value in medicinal chemistry (Haskins & Knight, 2002).
Stereodynamics and the Perlin Effect
The study of 1-(trifluoromethylsulfonyl)piperidine's stereodynamic behavior through low-temperature NMR spectroscopy reveals intricate details about the conformations and interactions within fluorinated piperidines. Such research highlights the complexity and potential of fluorinated piperidines in designing molecules with specific stereochemical properties (Shainyan et al., 2008).
Safety and Hazards
Orientations Futures
While specific future directions for “3-(3,3,3-Trifluoropropoxy)piperidine” are not available in the retrieved data, the field of piperidine derivatives is a promising area of research. These compounds have potential applications in the pharmaceutical industry, particularly in the development of new drugs .
Propriétés
IUPAC Name |
3-(3,3,3-trifluoropropoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)3-5-13-7-2-1-4-12-6-7/h7,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMGDIUIYOZJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
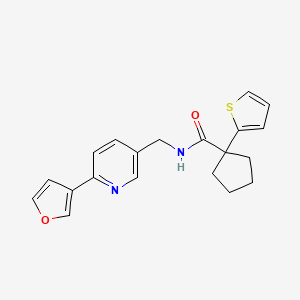
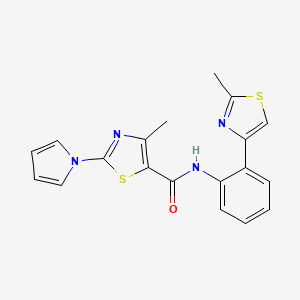
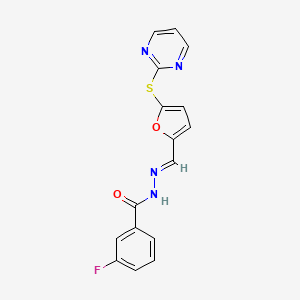
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)
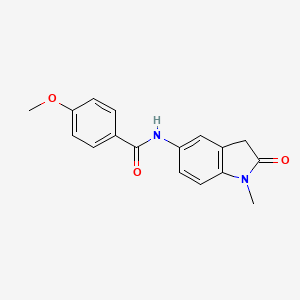
![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)
![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

